1,3-Dimethylparabanic Acid-d6
Description
1,3-Dimethylparabanic Acid-d6 is a deuterated derivative of dimethylparabanic acid, a compound formed during caffeine degradation via hydroxyl radical-mediated pathways . The deuterated form replaces six hydrogen atoms with deuterium, a stable hydrogen isotope, to enhance its utility in analytical research. This modification increases molecular mass without altering chemical reactivity, enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The compound is primarily used as an internal standard or reference material in pharmacokinetic, metabolic, and environmental fate studies .
Properties
Molecular Formula |
C₅D₆N₂O₃ |
|---|---|
Molecular Weight |
148.15 |
Synonyms |
Dimethylimidazolidinetrione-d6; 1,3-Dimethylimidazolidinetrione-d6; Dimethylparabanic Acid-d6; N,N’-Dimethylparabanic Acid-d6; 1,3-Dimethyl-2,4,5-imidazolidinetrione-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Structural and Functional Comparisons
Deuterated compounds share the common feature of isotopic labeling but differ in parent structures, applications, and deuterium substitution patterns. Below is a comparative analysis:
Table 1: Key Properties of 1,3-Dimethylparabanic Acid-d6 and Analogous Compounds
Key Observations:
Deuterium Labeling : All listed compounds replace six hydrogen atoms with deuterium, ensuring minimal structural perturbation while enabling isotopic distinction in analytical workflows.
Applications: this compound is specialized for caffeine metabolite research, whereas Fusidic Acid-d6 and Xylazine-d6 target antibiotic and veterinary drug studies, respectively. Gamma-Aminobutyric Acid-d6 (GABA-d6) is pivotal in neurological research due to its role in neurotransmission .
Cost Variability : Pricing reflects synthesis complexity and demand. For example, Salicylic Acid-d6 is significantly more expensive (€22,500/100mg) due to its use in high-precision pharmaceutical research , while this compound is moderately priced (€1,568/25mg) .
Research Findings and Differentiation
- Degradation Pathway Specificity : Unlike Fusidic Acid-d6 or Xylazine-d6, this compound originates from caffeine degradation intermediates, making it critical for environmental and toxicological studies of caffeine byproducts .
- Analytical Performance : Deuterated internal standards like this compound improve quantification accuracy in liquid chromatography-tandem MS (LC-MS/MS) by compensating for matrix effects and instrument variability. This is a shared advantage with compounds like GABA-d6 and Xylazine-d6 .
- Stability Considerations: Deuterium incorporation enhances thermal and chemical stability compared to non-deuterated analogs, a feature leveraged in long-term environmental fate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
